molecular formula C8H18N2 B8538218 3-Ethylaminomethyl-4-methylpyrrolidine

3-Ethylaminomethyl-4-methylpyrrolidine

Cat. No.: B8538218
M. Wt: 142.24 g/mol
InChI Key: QJFOBFBLCAKSEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethylaminomethyl-4-methylpyrrolidine is a substituted pyrrolidine derivative featuring a five-membered saturated amine ring. The compound is characterized by a 4-methyl group and a 3-ethylaminomethyl substituent. Pyrrolidine derivatives are widely studied in medicinal chemistry and catalysis due to their conformational flexibility, basicity, and ability to engage in hydrogen bonding.

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

N-[(4-methylpyrrolidin-3-yl)methyl]ethanamine

InChI

InChI=1S/C8H18N2/c1-3-9-5-8-6-10-4-7(8)2/h7-10H,3-6H2,1-2H3

InChI Key

QJFOBFBLCAKSEE-UHFFFAOYSA-N

Canonical SMILES

CCNCC1CNCC1C

Origin of Product

United States

Comparison with Similar Compounds

Key Properties

Property This compound 4-Methylpyrrolidine (3-Methylaminomethyl)pyridine
Molecular Weight ~156.27 g/mol 99.17 g/mol ~122.17 g/mol
Boiling Point ~200–220°C (estimated) ~88–90°C ~210–215°C
Solubility Moderate in polar solvents High in water Low in water

Reactivity

The ethylaminomethyl group enables nucleophilic reactions (e.g., alkylation, acylation), while the pyrrolidine ring participates in ring-opening or functionalization at the nitrogen. Compared to (3-Methylaminomethyl)pyridine, the saturated ring in this compound avoids aromatic substitution pathways, favoring amine-centric reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.